N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, a piperazine moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative.
Attachment of the Pyrazine Ring: The pyrazine ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a pyrazine-2-carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis.
Biological Research: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmaceutical Research: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to determine its suitability as a drug candidate.
Mechanism of Action
The mechanism of action of N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its binding affinity and interaction with these targets are crucial to understanding its mechanism .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known anti-tubercular agent that shares the pyrazine ring structure.
Piperazine Derivatives: Compounds such as aripiprazole and quetiapine, which contain the piperazine moiety and are used in psychiatric treatments.
Uniqueness
N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide is unique due to the combination of its structural features, which include the pyrazine ring, piperazine moiety, and sulfonyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-15-3-2-4-16(13-15)22-8-10-23(11-9-22)27(25,26)12-7-21-18(24)17-14-19-5-6-20-17/h2-6,13-14H,7-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTUBLYZENROST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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